2,3-Dimethylbenzylamine

Übersicht

Beschreibung

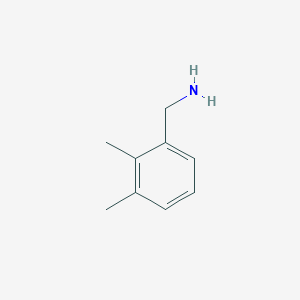

2,3-Dimethylbenzylamine is an organic compound with the formula C9H13N . The molecule consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group . It is a colorless liquid and is used as a catalyst for the formation of polyurethane foams and epoxy resins .

Synthesis Analysis

N,N-Dimethylbenzylamine can be synthesized by the Eschweiler–Clarke reaction of benzylamine .Molecular Structure Analysis

The molecular formula of 2,3-Dimethylbenzylamine is C9H13N . Its average mass is 135.206 Da and its monoisotopic mass is 135.104797 Da .Chemical Reactions Analysis

2,3-Dimethylbenzylamine undergoes directed ortho metalation with butyl lithium . Via these reactions, many derivatives are known with the formula 2-X-C6H4CH2N(CH3)2 (E = SR, PR2, etc.) . The amine is basic and undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts .Physical And Chemical Properties Analysis

2,3-Dimethylbenzylamine has a boiling point of 118 °C . It is a colorless liquid with a density of 0.91 g/cm3 at 20 °C . It is soluble in water at 1.2 g/100mL .Wissenschaftliche Forschungsanwendungen

Catalyst for Polyurethane Foams

2,3-Dimethylbenzylamine: is widely used as a catalyst in the production of polyurethane foams . These foams are prevalent in various industries, including automotive, construction, and furniture. The compound helps control the reaction between polyol and isocyanate, which is crucial for the foam’s properties such as density, resilience, and support.

Epoxy Resin Cure Enhancement

In the field of epoxy resins, 2,3-Dimethylbenzylamine acts as a cure enhancement catalyst . It accelerates the cross-linking process, resulting in improved mechanical strength, thermal stability, and chemical resistance of the final epoxy product. This application is essential in the manufacturing of coatings, adhesives, and composite materials.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 2,3-Dimethylbenzylamine is involved in the preparation of various organic compounds . Its reactivity allows for the creation of complex molecules that can be used in pharmaceuticals, agrochemicals, and dyes.

Phase Transfer Catalyst

The compound serves as an effective phase transfer catalyst due to its ability to facilitate the migration of a reactant from one phase into another . This property is particularly useful in reactions where reactants are in different phases and would otherwise not interact efficiently.

Directed Ortho Metalation

2,3-Dimethylbenzylamine: undergoes directed ortho metalation with butyl lithium, leading to the formation of organolithium compounds . These compounds are pivotal in the synthesis of various functionalized aromatic compounds, which have applications in material science and pharmaceuticals.

Quaternization Reactions

The basic nature of 2,3-Dimethylbenzylamine allows it to undergo quaternization reactions with alkyl halides to form quaternary ammonium salts . These salts have diverse applications, including as disinfectants, fabric softeners, antistatic agents, and in water treatment.

Analytical Chemistry

In analytical chemistry, 2,3-Dimethylbenzylamine can be used as a reagent for the detection and quantification of various chemical species . Its selective reactivity makes it a valuable tool in chromatography and spectrometry.

Material Science Research

Lastly, 2,3-Dimethylbenzylamine finds applications in material science research, where it is used to modify surface properties and create novel materials with specific characteristics . Researchers utilize its reactivity to develop materials with desired features such as conductivity, biocompatibility, or photoreactivity.

Wirkmechanismus

Target of Action

2,3-Dimethylbenzylamine (DMB) is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . It acts as a catalyst in these reactions, accelerating the rate at which they occur.

Mode of Action

DMB interacts with its targets through its tertiary amine functionality . This allows it to act as a catalyst, speeding up the reactions involved in the formation of polyurethane foams and epoxy resins. The exact nature of these interactions and the resulting changes are complex and depend on the specific conditions of the reaction.

Biochemical Pathways

The biochemical pathways affected by DMB are primarily those involved in the synthesis of polyurethane foams and epoxy resins . The compound acts as a catalyst in these reactions, facilitating the formation of the desired products. The downstream effects of these reactions include the production of materials with desirable properties such as high strength, durability, and resistance to various environmental factors.

Result of Action

The primary result of DMB’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, including in the construction, automotive, and electronics industries, among others. On a molecular and cellular level, the effects of DMB’s action would depend on the specific conditions of the reaction and the presence of other substances.

Action Environment

The action, efficacy, and stability of DMB can be influenced by various environmental factors. These may include the temperature and pressure of the reaction, the presence of other substances, and the specific conditions of the industrial process in which it is used

Safety and Hazards

2,3-Dimethylbenzylamine is considered hazardous. It is flammable and toxic if swallowed or inhaled . It is harmful in contact with skin and causes severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and using only outdoors or in a well-ventilated area .

Relevant Papers There are several papers related to 2,3-Dimethylbenzylamine. One paper discusses the synthesis, spectroscopic characterization, and thermal analysis of the [Pd(dmba)(Cl)(iso)], [Pd(dmba)(NCO)(iso)], [Pd(dmba)(N3)(iso)], and [Pd(dmba)(Br)(iso)] compounds, where dmba = N,N′-dimethylbenzylamine and iso = isonicotinamide . Another paper discusses the creation of NMR databases in chiral solvents for assignments of relative and absolute stereochemistry .

Eigenschaften

IUPAC Name |

(2,3-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRWOHZBISUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384189 | |

| Record name | 2,3-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylbenzylamine | |

CAS RN |

51586-20-0 | |

| Record name | 2,3-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)